molecular formula C15H25N3O4 B577548 (R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate CAS No. 1242267-78-2

(R)-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Cat. No.: B577548
CAS No.: 1242267-78-2
M. Wt: 311.382
InChI Key: KSXCMLBJAMFZEZ-NSHDSACASA-N
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Description

®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a chemical compound with a complex structure that includes a piperazine ring substituted with cyanide and di-tert-butyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with cyanide sources and tert-butyl esters. One common method is the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, followed by the introduction of a cyanide group using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN). The reaction conditions often include solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) and may require temperature control to optimize yield and purity.

Industrial Production Methods

Industrial production of ®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyanide group or the ester groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at controlled temperatures.

    Reduction: Often carried out in anhydrous conditions to prevent side reactions.

    Substitution: Requires appropriate nucleophiles and may involve catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • N-Boc-hydroxylamine

Uniqueness

®-di-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is unique due to its combination of a piperazine ring with cyanide and di-tert-butyl ester groups This structure imparts specific chemical properties, such as stability and reactivity, that differentiate it from other similar compounds

Properties

IUPAC Name

ditert-butyl (2R)-2-cyanopiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O4/c1-14(2,3)21-12(19)17-7-8-18(11(9-16)10-17)13(20)22-15(4,5)6/h11H,7-8,10H2,1-6H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXCMLBJAMFZEZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)C#N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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